6-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine
Description
6-Methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine is a thienopyrimidine derivative characterized by a bicyclic core structure comprising a thiophene fused to a pyrimidine ring. The compound features a 7-methyl substituent on the tetrahydrobenzene moiety and a phenylethylamine group at the N4 position of the pyrimidine ring. This scaffold is frequently explored in medicinal chemistry due to its structural versatility and bioactivity, particularly in anticancer and antimicrobial applications .
Synthetically, thienopyrimidines are typically prepared via cyclocondensation reactions. For example, describes the use of acetonitrile or ethanol as solvents for reflux-based amination of an intermediate chloropyrimidine with substituted anilines. Similar methods are employed for derivatives of this compound, though substituents and reaction conditions vary significantly .
Propriétés
IUPAC Name |
6-methyl-N-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N3S/c1-13-7-8-16-15(11-13)17-18(21-12-22-19(17)23-16)20-10-9-14-5-3-2-4-6-14/h2-6,12-13H,7-11H2,1H3,(H,20,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSEQLTKRQCERGE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCC2=C(C1)C3=C(N=CN=C3S2)NCCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Anticancer Activity
- 6-Methyl-N-(2-phenylethyl)-...: Limited direct data, but structurally related compounds like 4-(2-chlorophenyl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine show 90% growth inhibition in HOP-92 lung cancer cells at 10 μM .
- N-(4-methoxyphenyl)-N,2-dimethyl-...: Demonstrated moderate activity in kinase inhibition assays, though specific IC50 values are unreported .
- 2-[(5-anilino-1,3,4-thiadiazol-2-yl)methyl]-...: Exhibits improved activity against lung and breast cancer cell lines compared to simpler analogs .
Antimicrobial Activity
- Hydrazinyl-5,6,7,8-tetrahydro-[1]benzothieno[2,3-d]pyrimidine: Derivatives with hydrazine moieties (e.g., compound 7 in ) show pronounced activity against E. coli and S. aureus, with MIC values as low as 8 μg/mL .
Physicochemical Properties
| Property | 6-Methyl-N-(2-phenylethyl)-... | N,N-dimethyl-N-(4-(methylthio)phenyl)-... | N-(4-methoxyphenyl)-N,2-dimethyl-... |
|---|---|---|---|
| Molecular Formula | C19H21N3S | C19H21N3S2 | C19H21N3OS |
| Molecular Weight | 323.45 g/mol | 355.52 g/mol | 339.45 g/mol |
| Melting Point | Not reported | 189–191 °C | 198–199.6 °C |
| LogP (Predicted) | 3.8 | 4.2 | 3.5 |
| Aqueous Solubility | Low | Very low | Moderate |
Notes:
- Thermal Stability: Higher melting points in dimethylated derivatives (e.g., 189–191°C in ) suggest enhanced crystallinity due to symmetric substitution .
Metabolic and Pharmacokinetic Considerations
- Metabolic Stability: highlights that oxidation occurs preferentially in the tetrahydrobenzene ring of the scaffold, leading to mono-oxidative metabolites (e.g., m/z 341). This contrasts with analogs bearing electron-withdrawing groups (e.g., sulfonyl), which exhibit slower hepatic clearance .
- Enzymatic Inhibition: Derivatives with bulky N4 substituents (e.g., 2-phenylethyl) may resist CYP3A4-mediated metabolism, as seen in related compounds .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
